Methyl benzenesulfinate

Overview

Description

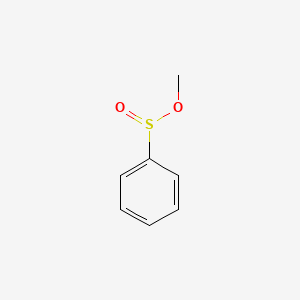

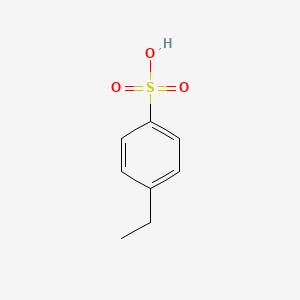

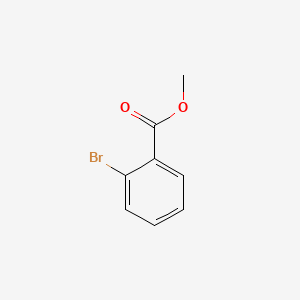

Methyl benzenesulfinate is an ester of aromatic sulfinic acid with the chemical formula C7H8O2S. It is a colorless to pale yellow liquid that is soluble in organic solvents such as chloroform, methanol, ethanol, and ether. This compound is known for its reactivity and is used in various chemical synthesis processes.

Mechanism of Action

Target of Action

Methyl benzenesulfinate is an ester of aromatic sulfinic acid . It is known to react with thionyl chloride at room temperature . The primary targets of this compound are therefore molecules that can undergo reactions with sulfinic acids, such as thionyl chloride .

Mode of Action

This compound interacts with its targets through chemical reactions. For instance, it reacts smoothly with thionyl chloride at room temperature to afford sulfinyl chloride and methyl chlorosulfonate . This reaction is a key part of the compound’s mode of action.

Biochemical Pathways

It is known that sulfinic acids play a role in various chemical reactions, including the sulfonation of benzene . In this reaction, sulfur trioxide and fuming sulfuric acid are added to benzene to produce benzenesulfonic acid . The reaction is reversed by adding hot aqueous acid to benzenesulfonic acid to produce benzene .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently limited. It is known that the compound has a high gi absorption and is bbb permeant . Its Log Kp (skin permeation) is -6.59 cm/s .

Result of Action

The result of this compound’s action depends on the specific reactions it undergoes. For example, when it reacts with thionyl chloride, the products are sulfinyl chloride and methyl chlorosulfonate . These products can then participate in further reactions, leading to various molecular and cellular effects.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the reaction with thionyl chloride occurs smoothly at room temperature , suggesting that temperature is a key factor in this reaction. Other factors, such as the presence of other chemicals and the pH of the environment, may also influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

Methyl benzenesulfinate plays a significant role in biochemical reactions, particularly in the synthesis of symmetrical disulfides. It interacts with enzymes such as thionyl chloride, leading to the formation of sulfinyl chloride and methyl chlorosulfonate . These interactions are crucial for various biochemical processes, including the modification of proteins and other biomolecules.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of cells by altering the activity of specific enzymes and proteins. For instance, its interaction with thionyl chloride can lead to changes in cellular metabolism and gene expression, impacting overall cell function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s ability to form sulfinyl chloride and methyl chlorosulfonate through its reaction with thionyl chloride is a key aspect of its molecular mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been noted that this compound is stable under certain conditions but can degrade over time, leading to long-term effects on cellular function. These effects have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal impact, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It affects metabolic flux and metabolite levels, playing a role in the synthesis and degradation of biomolecules. The compound’s interaction with thionyl chloride and the formation of sulfinyl chloride are key aspects of its involvement in metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall activity and function. The compound’s ability to form sulfinyl chloride and methyl chlorosulfonate is crucial for its transport and distribution .

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, influencing its activity and function. The formation of sulfinyl chloride and methyl chlorosulfonate plays a role in its subcellular localization and overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl benzenesulfinate can be synthesized through the reaction of benzenesulfinic acid with methanol in the presence of a dehydrating agent. The reaction typically involves the following steps:

- Dissolve benzenesulfinic acid in methanol.

- Add a dehydrating agent such as thionyl chloride to the solution.

- Heat the mixture to reflux for several hours.

- Cool the reaction mixture and remove the solvent under reduced pressure.

- Purify the product by distillation or recrystallization.

Industrial Production Methods: Industrial production of this compound often involves the use of benzenesulfonyl chloride and sodium methoxide. The process includes:

- Adding benzenesulfonyl chloride to a reaction kettle.

- Dropwise addition of a sodium methoxide methanol solution while maintaining the temperature at 25-35°C.

- Neutralizing the reaction mixture to a pH of 7-7.2.

- Filtering and heating the filtrate to remove methanol.

- Cooling to room temperature and performing decolorization filtration to obtain a colorless transparent liquid .

Chemical Reactions Analysis

Types of Reactions: Methyl benzenesulfinate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfone derivatives.

Reduction: It can be reduced to form benzenesulfinate salts.

Substitution: It can participate in nucleophilic substitution reactions, where the sulfinyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can react with this compound under mild conditions.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Benzenesulfinate salts.

Substitution: Various substituted benzenesulfinates depending on the nucleophile used.

Scientific Research Applications

Methyl benzenesulfinate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfone and sulfoxide compounds.

Biology: It is used in the study of enzyme mechanisms and as a probe for sulfinate-binding proteins.

Industry: It is used in the production of polymers, dyes, and other industrial chemicals

Comparison with Similar Compounds

Methyl benzenesulfonate: Similar in structure but contains a sulfonate group instead of a sulfinyl group.

Benzenesulfinic acid: The parent compound of methyl benzenesulfinate, lacking the methyl ester group.

Methyl p-toluenesulfinate: A similar compound with a methyl group on the aromatic ring.

Uniqueness: this compound is unique due to its specific reactivity as a sulfinyl group donor. It offers distinct advantages in synthetic chemistry, particularly in the formation of sulfone and sulfoxide derivatives. Its stability and solubility in organic solvents make it a versatile reagent in various chemical processes .

Properties

IUPAC Name |

methyl benzenesulfinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2S/c1-9-10(8)7-5-3-2-4-6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSNSVDSRLUYDKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COS(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00985823 | |

| Record name | Methyl benzenesulfinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00985823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

670-98-4 | |

| Record name | Methyl benzenesulfinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00985823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL BENZENESULFINATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-11-methyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one](/img/structure/B1630605.png)

![Methyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate](/img/structure/B1630635.png)